BenchChemオンラインストアへようこそ!

Sabizabulin

Taxane Resistance Multidrug Resistance (MDR) P-glycoprotein (P-gp)

Select Sabizabulin (VERU-111/ABI-231) to access a chemically distinct, orally bioavailable microtubule inhibitor that binds the colchicine pocket—unlike taxanes or vinca alkaloids. It is not a P‑glycoprotein substrate, maintaining low‑nanomolar potency in multidrug‑resistant models. This profile makes it a decisive tool for oncology R&D programs targeting efflux‑mediated resistance, and for virology studies exploring host‑directed cytoskeletal disruption. Procure with confidence for reproducible preclinical and translational research.

Molecular Formula C21H19N3O4
Molecular Weight 377.4 g/mol
CAS No. 1332881-26-1
Cat. No. B605096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSabizabulin
CAS1332881-26-1
SynonymsABI-231;  ABI 231;  ABI231; 
Molecular FormulaC21H19N3O4
Molecular Weight377.4 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)C(=O)C2=CN=C(N2)C3=CNC4=CC=CC=C43
InChIInChI=1S/C21H19N3O4/c1-26-17-8-12(9-18(27-2)20(17)28-3)19(25)16-11-23-21(24-16)14-10-22-15-7-5-4-6-13(14)15/h4-11,22H,1-3H3,(H,23,24)
InChIKeyWQGVHOVEXMOLOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sabizabulin (CAS 1332881-26-1): An Orally Bioavailable Colchicine-Binding Site Tubulin Inhibitor for Research and Clinical Development


Sabizabulin, also known as VERU-111 and ABI-231, is a small-molecule, orally bioavailable inhibitor of tubulin polymerization [1]. It binds selectively to the colchicine-binding site on α- and β-tubulin, distinct from the taxane- and vinca alkaloid-binding domains, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis [2]. As a synthetic organic compound, Sabizabulin is under clinical development for multiple indications, including metastatic castration-resistant prostate cancer (mCRPC) and COVID-19, with preclinical and clinical data supporting its potential to overcome certain forms of drug resistance [3]. Its key differentiating features include high oral bioavailability, a distinct binding site, and a unique profile concerning P-glycoprotein (P-gp) mediated efflux [4].

Why Sabizabulin Cannot Be Simply Substituted by Other Microtubule Inhibitors


Sabizabulin possesses a distinct pharmacological profile that precludes simple substitution with other tubulin inhibitors like taxanes (e.g., paclitaxel, docetaxel) or vinca alkaloids. As a colchicine-binding site inhibitor (CBSI), it binds to a unique pocket on tubulin, unlike taxanes which stabilize microtubules or vinca alkaloids which bind to a separate site [1]. Critically, Sabizabulin is not a substrate for P-glycoprotein (P-gp), a major efflux pump mediating multidrug resistance to taxanes and other chemotherapeutics, thereby retaining activity in taxane-resistant models [2]. Furthermore, its oral bioavailability and distinct safety profile, particularly the reported absence of neurotoxicity and neutropenia in early clinical trials, differentiate it from intravenously administered taxanes known for these dose-limiting toxicities [3]. These quantifiable differences in binding site, resistance profile, and tolerability mean that Sabizabulin cannot be considered a generic alternative to other microtubule-targeting agents.

Quantitative Evidence for Sabizabulin's Differentiation vs. Comparators


Overcoming P-gp-Mediated Taxane Resistance: Retention of Potency in Resistant Cell Lines

Sabizabulin maintains potent cytotoxic activity in cancer cell lines that overexpress P-glycoprotein (P-gp), a primary efflux pump that confers resistance to taxanes. In contrast, taxanes like paclitaxel are known substrates for P-gp and show significantly reduced efficacy in these models. [1]

Taxane Resistance Multidrug Resistance (MDR) P-glycoprotein (P-gp) Colchicine-binding site inhibitors (CBSI)

Absence of Neurotoxicity and Neutropenia in mCRPC Patients vs. Taxanes

In a Phase Ib/II clinical trial for metastatic castration-resistant prostate cancer (mCRPC), Sabizabulin demonstrated a favorable safety profile with a notable absence of neurotoxicity and neutropenia, which are common and dose-limiting adverse events associated with taxane chemotherapy. [1]

Clinical Safety Profile Neurotoxicity Neutropenia Metastatic Castration-Resistant Prostate Cancer (mCRPC) Phase Ib/II Clinical Trial

Potent In Vitro Antiproliferative Activity Across Cancer Cell Line Panel

Sabizabulin exhibits potent antiproliferative activity with low nanomolar IC50 values across a diverse panel of cancer cell lines, including prostate, melanoma, breast, and pancreatic cancer. This potency is comparable to or greater than other known colchicine-binding site inhibitors (CBSIs). [1]

Antiproliferative Activity IC50 Cancer Cell Lines Microtubule Inhibitor

Statistically Significant 55.2% Relative Mortality Reduction in High-Risk COVID-19 Patients vs. Placebo

In a Phase 3 clinical trial for hospitalized patients with moderate-to-severe COVID-19 at high risk for ARDS and death, oral Sabizabulin demonstrated a statistically significant and clinically meaningful reduction in all-cause mortality compared to placebo. This is a direct and quantifiable measure of clinical benefit. [1]

COVID-19 Mortality Reduction Phase 3 Clinical Trial Antiviral Anti-inflammatory

Recommended Research and Industrial Application Scenarios for Sabizabulin (CAS 1332881-26-1)


Investigating Mechanisms to Overcome P-gp-Mediated Taxane Resistance

Researchers studying multidrug resistance in cancer, particularly P-glycoprotein (P-gp)-mediated resistance to taxanes (e.g., paclitaxel, docetaxel), should consider Sabizabulin as a key tool compound. Its demonstrated ability to maintain potency in P-gp overexpressing cell lines, with IC50 values in the low nanomolar range (e.g., 1.7-4.3x more potent than a comparator in the PC-3/TxR model), makes it ideal for dissecting resistance pathways and validating new combination strategies aimed at circumventing efflux pump-mediated drug failure [1].

Preclinical Evaluation of Orally Bioavailable Microtubule Inhibitors for Cancer Models

For in vivo oncology studies requiring a potent, orally bioavailable microtubule inhibitor with a potentially differentiated safety profile, Sabizabulin is a compelling candidate. Its oral route of administration and reported lack of neurotoxicity and neutropenia in Phase I/II mCRPC trials provide a foundation for exploring chronic dosing regimens and combinations in xenograft and patient-derived xenograft (PDX) models, particularly for prostate and breast cancers [2].

Studying Dual Antiviral and Anti-inflammatory Mechanisms in Viral Pathogenesis

Given the positive Phase 3 clinical data in COVID-19, Sabizabulin serves as a unique molecular probe for virologists and immunologists investigating host-directed therapies. Its mechanism of disrupting intracellular microtubule trafficking, which is crucial for viral replication and the release of pro-inflammatory cytokines, can be studied to understand the interplay between the cytoskeleton, viral life cycles, and the host inflammatory response [3].

Developing Next-Generation Antibody-Drug Conjugates (ADCs) with Novel Payloads

The potency and unique binding site of Sabizabulin, combined with the identification of even more potent derivatives (e.g., compound 11b with sub-nanomolar IC50 values), position it and its analogs as a promising class of payloads for ADC development. Researchers in this field can leverage the colchicine-binding site to design ADCs that may overcome resistance to current microtubule inhibitor payloads (e.g., auristatins, maytansinoids) and offer new avenues for targeted cancer therapy [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sabizabulin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.